2-Chloro-5-fluorobenzimidazole
Overview
Description
2-Chloro-5-fluorobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical properties
Scientific Research Applications
2-Chloro-5-fluorobenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
Industry: It is utilized in the development of agrochemicals and materials science.
Safety and Hazards
Mechanism of Action
Target of Action
Benzimidazole compounds, in general, have been reported to interact with various biological targets . For instance, they have been used as corrosion inhibitors for metals , and some benzimidazole derivatives have shown potential as inhibitors for enzymes like phosphatase.
Mode of Action
Benzimidazoles are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . They physically adsorb onto the metal surface, preventing reactions at the metal-solution interface .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence various biochemical pathways . For instance, they have been used in the synthesis of nonpeptide antagonists of angiotensin II receptor.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Benzimidazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorobenzimidazole typically involves the cyclization of substituted o-phenylenediamines with appropriate reagents. One common method includes the reaction of 4-chloro-2-fluoroaniline with formic acid or its derivatives under acidic conditions to form the benzimidazole ring . Another approach involves the use of polyphosphoric acid as a cyclization agent .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the condensation of substituted o-phenylenediamines with carboxylic acids or aldehydes in the presence of catalysts like metal triflates or oxidizing agents . These methods ensure high yields and purity suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluorobenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Major Products: The major products formed from these reactions include various substituted benzimidazoles with altered chemical and biological properties .
Comparison with Similar Compounds
- 2-Chlorobenzimidazole
- 5-Fluorobenzimidazole
- 2-Fluoro-5-chlorobenzimidazole
Comparison: 2-Chloro-5-fluorobenzimidazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2-chloro-6-fluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXQYXXJBMILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469466 | |
Record name | 2-Chloro-5-fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108662-49-3 | |
Record name | 2-Chloro-5-fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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